4,4-Diethoxy-1,1,1-trifluorobut-2-yne
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Overview
Description
4,4-Diethoxy-1,1,1-trifluorobut-2-yne: is an organic compound with the molecular formula C8H11F3O2. It is characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a butyne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne typically involves the reaction of ethyl vinyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions:
Phenylmagnesium bromide: Used for substitution reactions.
Organozinc compounds: Used for addition reactions.
Triethyl phosphite: Used for cycloaddition reactions.
Major Products:
Substitution Products: Ethoxy group substitution products.
Addition Products: Products arising from 1,2-addition to the carbonyl group.
Cycloaddition Products: 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene.
Scientific Research Applications
4,4-Diethoxy-1,1,1-trifluorobut-2-yne has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Peptide Synthesis: It reacts with amino acids to give N-protected amino acids, which are useful for peptide synthesis.
Pharmaceutical Research: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it susceptible to nucleophilic attack. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is similar in structure but has a different functional group arrangement.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: These compounds have similar trifluoromethyl groups but differ in their amino substituents.
Uniqueness: 4,4-Diethoxy-1,1,1-trifluorobut-2-yne is unique due to its combination of ethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity patterns. Its ability to undergo various types of chemical reactions and its applications in organic synthesis and pharmaceutical research highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAUMTMERDVBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-14-7 |
Source
|
Record name | 4,4-diethoxy-1,1,1-trifluorobut-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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